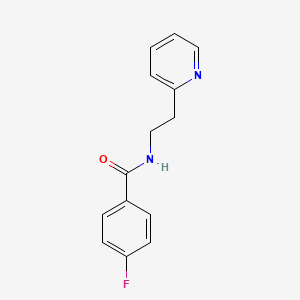
4-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide is an organic compound with the molecular formula C14H13FN2O It is a member of the benzamide family, characterized by the presence of a fluorine atom at the para position of the benzene ring and a pyridine ring attached via an ethyl linker to the amide nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide typically involves the following steps:
Formation of the Amide Bond: The starting materials, 4-fluorobenzoic acid and 2-(pyridin-2-yl)ethylamine, are reacted in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as amines.
Hydrolysis: Formation of 4-fluorobenzoic acid and 2-(pyridin-2-yl)ethylamine.
科学的研究の応用
4-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Biological Studies: The compound can be used to study the interactions of fluorinated benzamides with biological targets, such as enzymes and receptors.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or altered electronic characteristics.
Chemical Biology: The compound can be used as a probe to investigate biological pathways and mechanisms involving fluorinated aromatic compounds.
作用機序
The mechanism of action of 4-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
- 2-Fluoro-N-(2-(pyridin-4-yl)ethyl)benzamide
- 4-Fluoro-N-(2-(pyridin-3-yl)ethyl)benzamide
- N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide
Uniqueness
4-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide is unique due to the specific positioning of the fluorine atom and the pyridine ring. This configuration can result in distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The presence of the fluorine atom can enhance metabolic stability and bioavailability, making it a valuable compound for drug development and other applications.
特性
分子式 |
C14H13FN2O |
|---|---|
分子量 |
244.26 g/mol |
IUPAC名 |
4-fluoro-N-(2-pyridin-2-ylethyl)benzamide |
InChI |
InChI=1S/C14H13FN2O/c15-12-6-4-11(5-7-12)14(18)17-10-8-13-3-1-2-9-16-13/h1-7,9H,8,10H2,(H,17,18) |
InChIキー |
YXSTZUDQEIXXGH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CCNC(=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



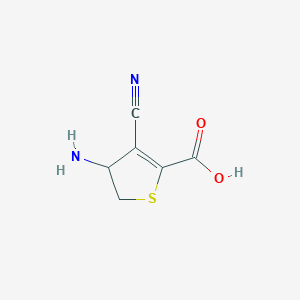
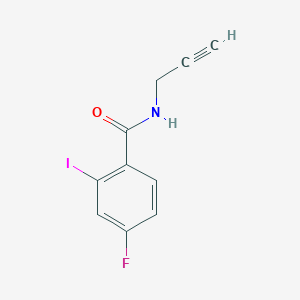
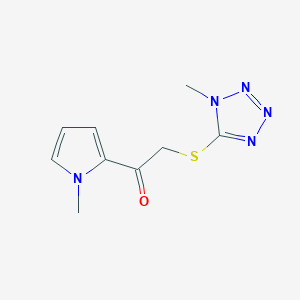
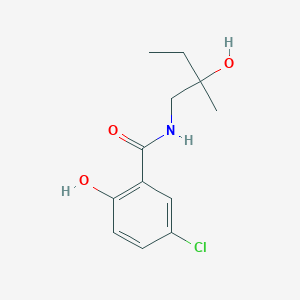
![n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14909345.png)



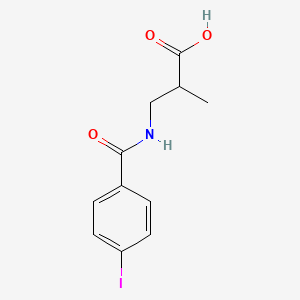



![(3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B14909380.png)
